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molecular formula C2H6O2<br>HOCH2CH2OH B042446 1,2-Ethanediol CAS No. 107-21-1

1,2-Ethanediol

Cat. No. B042446
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Patent
US05728706

Procedure details

A mixture of 6-chloro-5-(4-methylphenyl)pyrimidin-4-amine (500 mg), ethylene glycol (10 ml) and sodium hydride (60% dispersion-type, 0.46 g) is reacted at 70° C. for two hours, and reacted at 90° C. for five hours. The mixture is treated with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The ethyl acetate layer is washed, dried, and evaporated to remove the solvent. The residue is crystallized from hexane/ethyl acetate to give 2-{6-amino-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol (422 mg).
Name
6-chloro-5-(4-methylphenyl)pyrimidin-4-amine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.[H-].[Na+].[Cl-].[NH4+].[CH2:20]([OH:23])[CH2:21][OH:22]>>[NH2:8][C:4]1[N:5]=[CH:6][N:7]=[C:2]([O:22][CH2:21][CH2:20][OH:23])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
6-chloro-5-(4-methylphenyl)pyrimidin-4-amine
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=NC=N1)N)C1=CC=C(C=C1)C
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted at 70° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reacted at 90° C. for five hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=N1)OCCO)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 422 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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